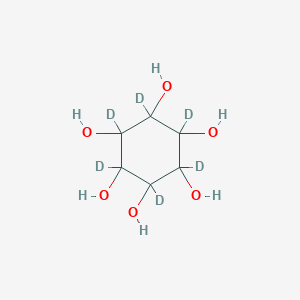
3,4,5-Trichloro-6-hydroxypicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trichloro-6-hydroxypicolinic acid is a chemical compound with the molecular formula C6H2Cl3NO3 . It is also known by other names such as 3,5,6-Trichloro-4-hydroxy-2-pyridinecarboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl) -amidines with 3,4,5,6-tetrachloro-1,2-benzoquinone in ethyl acetate at room temperature led to the formation of new 3,4,5-trichloro-6- (2-hydroxy-6-methyldibenzo [d,f] [1,3]diazepin-5-yl [1,2]-benzoquinones .Molecular Structure Analysis
The molecular structure of 3,4,5-Trichloro-6-hydroxypicolinic acid consists of a pyridine ring substituted with three chlorine atoms and one hydroxyl group . The systematic name for this compound is 3,5,6-Trichloro-4-hydroxy-2-pyridinecarboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4,5-Trichloro-6-hydroxypicolinic acid include a molecular weight of 242.4 g/mol . It has a density of 1.9±0.1 g/cm3, a boiling point of 482.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .科学研究应用
Chelation Behavior and Proton-Related Phenomena
Research on hydroxypicolinic acids, closely related to 3,4,5-trichloro-6-hydroxypicolinic acid, has explored their chelation behavior and proton-related reactions. A study using density functional theory revealed that different hydroxypicolinic acids prefer specific forms (e.g., zwitterionic or keto forms), influencing their reactivity and complexation abilities, particularly with metals like copper(II) (Yasarawan et al., 2016).
Structural and Spectroscopic Analysis
Structural and spectroscopic studies have been conducted on complexes formed with hydroxypicolinic acids. For instance, cobalt(II) complexes with 6-hydroxypicolinic acid were prepared and analyzed using X-ray crystal structure analysis and IR-spectroscopy, providing insights into the molecular configurations and bonding characteristics of such complexes (Kukovec et al., 2008).
Photodehalogenation Studies
Photodehalogenation of chloro and bromopicolinate ions, which can yield 6-hydroxypicolinic acid, has been investigated. This research sheds light on the photolytic pathways and the formation of various photoproducts under different environmental conditions, indicating the potential photochemical behavior of similar compounds like 3,4,5-trichloro-6-hydroxypicolinic acid (Rollet et al., 2006).
Lanthanide Luminescent Materials
Studies on lanthanide complexes with hydroxypicolinic acids have been conducted, exploring their potential in creating luminescent materials. These complexes, characterized by photoluminescence and spectroscopy, demonstrate promising applications in nanocomposite materials with luminescent properties (Soares-Santos et al., 2003).
Anion Binding and Conformational Studies
Research on cyclic hexapeptides containing hydroxyproline and aminopicolinic acid subunits, closely related to hydroxypicolinic acids, shows significant findings on solubility, conformation, and receptor properties. These studies contribute to understanding the molecular interactions and binding capabilities of such compounds (Kubik et al., 2002).
Microbial Catabolism
A novel monocomponent FAD-dependent monooxygenase, HpaM, was identified in a study, which catalyzes the 2-decarboxylative hydroxylation of 5-hydroxypicolinic acid. This research contributes to understanding the microbial degradation of pyridine derivatives and offers insights into the molecular mechanisms of such processes (Qiu et al., 2017).
属性
IUPAC Name |
3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO3/c7-1-2(8)4(6(12)13)10-5(11)3(1)9/h(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPUPXKVBBLQOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)NC(=C1Cl)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649922 |
Source


|
| Record name | 3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichloro-6-hydroxypicolinic acid | |
CAS RN |
73455-14-8 |
Source


|
| Record name | 3,4,5-Trichloro-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73455-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)



![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)




